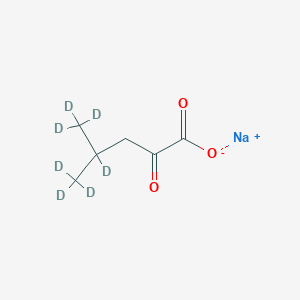

4-Methyl-2-oxovaleric Acid-d7 Sodium Salt

Beschreibung

Conceptual Framework of Branched-Chain Alpha-Keto Acids (BCKAs) in Metabolic Pathways

Branched-chain alpha-keto acids (BCKAs) are a group of organic compounds that serve as the initial products of branched-chain amino acid (BCAA) catabolism. The three essential amino acids—leucine (B10760876), isoleucine, and valine—are first reversibly transaminated, a reaction primarily catalyzed by the enzyme branched-chain aminotransferase (BCAT). nih.govyoutube.com This process removes the amino group from the BCAA and transfers it to α-ketoglutarate, forming glutamate (B1630785) and the corresponding BCKA. youtube.com

The resulting BCKAs are:

α-Ketoisocaproate (KIC) , derived from leucine. nih.gov

α-Keto-β-methylvalerate (KMV) , derived from isoleucine. nih.gov

α-Ketoisovalerate (KIV) , derived from valine. nih.gov

These BCKAs represent a critical metabolic branch point. They can either be reaminated back to their corresponding BCAAs or undergo irreversible oxidative decarboxylation. This latter step is catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase complex (BCKDC), a large, multi-enzyme complex analogous to the pyruvate (B1213749) dehydrogenase complex. nih.govyoutube.com The activity of the BCKDC complex is a key regulatory point in BCAA catabolism and commits the carbon skeletons of BCAAs to enter central energy metabolism pathways, such as the Krebs cycle. youtube.com Dysregulation of BCKA metabolism is implicated in several pathological conditions, including maple syrup urine disease, which results from a deficiency in the BCKDC complex, leading to the accumulation of BCAAs and BCKAs. nih.govnih.gov

Rationale for Deuterium (B1214612) Labeling in Contemporary Metabolic Tracing Studies

Isotope labeling is a powerful technique used to trace the flow of atoms through metabolic networks, a field known as metabolic flux analysis. nih.govresearchwithrutgers.com This is achieved by introducing a molecule containing a "heavy" isotope of an element, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (²H), into a biological system. youtube.com These stable (non-radioactive) isotopes act as tracers, allowing researchers to follow their incorporation into downstream metabolites using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govyoutube.com

The rationale for using deuterium labeling in metabolic studies is multifaceted:

Stability and Safety: Deuterium is a stable, non-radioactive isotope of hydrogen, making it safe for use in a wide range of experimental systems, including human studies. isotope.comnih.gov

High Enrichment: Compounds can be synthesized with multiple deuterium atoms, leading to a significant mass shift that is easily detectable by mass spectrometry. This high degree of labeling provides a clear signal against the natural abundance background.

Minimal Isotope Effect: While substituting hydrogen with deuterium can sometimes alter reaction rates (a kinetic isotope effect), in many biological systems, this effect is minor and does not significantly perturb the metabolic pathways being studied. nih.gov

Versatility: Deuterium can be incorporated into specific positions within a molecule, enabling the study of particular enzymatic reactions or pathways. Deuterium metabolic imaging (DMI) is an emerging application that allows for the non-invasive tracking of substrate metabolism in vivo. nih.gov

By measuring the rate and pattern of isotope incorporation into various metabolites over time, researchers can quantify the flux through specific pathways, identify active or dormant routes, and discover previously unknown metabolic interactions. nih.govresearchwithrutgers.com

Overview of 4-Methyl-2-oxovaleric Acid as a Central Metabolite in L-Leucine Catabolism

4-Methyl-2-oxovaleric acid, also known as α-ketoisocaproic acid (KIC) or α-ketoisocaproate, is the primary keto acid derived from the essential amino acid L-leucine. scbt.comnih.gov It occupies a central position in leucine metabolism, formed through a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT), which is active in tissues like skeletal muscle. youtube.comselleckchem.com

Once formed, KIC is a key metabolic intermediate with several potential fates:

It can be reaminated to reform leucine, providing a mechanism for leucine homeostasis. selleckchem.com

It can undergo irreversible oxidative decarboxylation in the mitochondria by the branched-chain α-keto acid dehydrogenase (BCKDC) complex. youtube.com This reaction converts KIC into isovaleryl-CoA.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H10O3 | nih.govscbt.com |

| Molecular Weight | 130.14 g/mol | nih.govscbt.com |

| CAS Number | 816-66-0 | scbt.comnist.gov |

| Appearance | Colorless to yellow liquid | nih.govthermofisher.com |

| Melting Point | 8-10 °C | nih.govsigmaaldrich.com |

| Boiling Point | 82-83 °C at 11 mmHg | sigmaaldrich.comchemicalbook.com |

| Density | ~1.055 g/mL at 20 °C | sigmaaldrich.comchemicalbook.com |

| Water Solubility | Soluble | nih.govchemicalbook.com |

Foundational Role of 4-Methyl-2-oxovaleric Acid-d7 Sodium Salt as a Stable Isotope Tracer

4-Methyl-2-oxovaleric Acid-d7 Sodium Salt is the deuterated, salt form of KIC, specifically designed for use in metabolic tracing studies. lgcstandards.com The "d7" designation indicates that seven hydrogen atoms in the molecule have been replaced with deuterium atoms. lgcstandards.com This heavy labeling provides a distinct mass signature, allowing it to be easily distinguished from the naturally occurring, unlabeled KIC in biological samples by mass spectrometry. nih.gov

The foundational role of this compound is to act as a precise tracer for the metabolic flux of the leucine carbon skeleton. When introduced into a cell culture, animal model, or human subject, 4-Methyl-2-oxovaleric Acid-d7 Sodium Salt enters the metabolic pool and behaves identically to endogenous KIC. Researchers can then track the appearance of the deuterium label in downstream metabolites. For example, by measuring the enrichment of deuterium in acetyl-CoA or ketone bodies, one can quantify the contribution of leucine to ketogenesis. Similarly, tracing the label into intermediates of the TCA cycle provides a measure of leucine's contribution to anaplerosis and oxidative energy production. nih.gov

The use of this tracer has been instrumental in studies investigating:

The regulation of BCAA catabolism in different tissues. nih.gov

The impact of diet, exercise, and disease states like diabetes and obesity on leucine metabolism. frontiersin.orgnih.gov

The dynamics of protein synthesis and degradation. selleckchem.com

By providing a quantitative window into these processes, 4-Methyl-2-oxovaleric Acid-d7 Sodium Salt serves as a cornerstone for advanced research into the intricate and vital roles of branched-chain amino acid metabolism.

| Property | Value | Source |

|---|---|---|

| Chemical Name | sodium;4,5,5,5-tetradeuterio-2-oxo-4-(trideuteriomethyl)pentanoate | lgcstandards.com |

| Molecular Formula | C6H2D7NaO3 | |

| Molecular Weight | 159.17 g/mol | lgcstandards.com |

| CAS Number | 1795020-84-6 | lgcstandards.com |

| Isotopic Purity | Typically >95% | lgcstandards.com |

| Unlabeled CAS | 4502-00-5 (Sodium Salt) | lgcstandards.comnbinno.com |

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C6H9NaO3 |

|---|---|

Molekulargewicht |

159.17 g/mol |

IUPAC-Name |

sodium;4,5,5,5-tetradeuterio-2-oxo-4-(trideuteriomethyl)pentanoate |

InChI |

InChI=1S/C6H10O3.Na/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1/i1D3,2D3,4D; |

InChI-Schlüssel |

IXFAZKRLPPMQEO-PWPMZRLPSA-M |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])(CC(=O)C(=O)[O-])C([2H])([2H])[2H].[Na+] |

Kanonische SMILES |

CC(C)CC(=O)C(=O)[O-].[Na+] |

Herkunft des Produkts |

United States |

Methodological Paradigms for Research Utilizing 4 Methyl 2 Oxovaleric Acid D7 Sodium Salt

Advanced Analytical Technologies for Comprehensive Quantification and Isotopic Profiling

The analysis of deuterated compounds and their metabolites from complex biological matrices requires advanced analytical technologies that offer high sensitivity, specificity, and quantitative accuracy. Mass spectrometry-based techniques are the cornerstone of these investigations. nih.govacs.org

Mass spectrometry (MS) is the definitive tool for stable isotope tracing because it can differentiate molecules based on the mass difference imparted by the isotopic label. youtube.com When coupled with a chromatographic separation technique, such as gas or liquid chromatography, it allows for the separation, identification, and quantification of the labeled compound and its downstream metabolites from a complex mixture. nih.gov This coupling is essential to reduce ion suppression, where abundant molecules can interfere with the detection of less abundant ones, and to separate isomers, which have the same mass but different structures. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used platform for metabolic profiling, particularly for small, volatile, or semi-volatile molecules like organic acids, amino acids, and sugars. nih.govyoutube.com For non-volatile compounds like 4-Methyl-2-oxovaleric acid, a chemical derivatization step is required to make them volatile enough for GC analysis. nih.govnih.gov Common derivatization methods include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. nih.gov

In a typical GC-MS workflow for metabolic profiling, an extract from a biological sample (e.g., plasma or tissue) is derivatized and injected into the gas chromatograph. alfa-chemistry.com The compounds are separated based on their boiling points and interaction with the GC column before entering the mass spectrometer. nih.gov Electron ionization is often used in GC-MS, which fragments the molecules into a predictable pattern. nih.gov These fragmentation patterns serve as a chemical fingerprint that can be matched against spectral libraries for confident compound identification. youtube.com

For isotope tracing, GC-MS can be used in selected ion monitoring (SIM) mode, where the instrument is set to detect only the specific mass-to-charge ratios of the labeled and unlabeled metabolites of interest. alfa-chemistry.com This approach provides excellent sensitivity and specificity for quantifying the incorporation of the deuterium (B1214612) label into various metabolic pools. nih.govresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable technology for quantitative metabolic tracing. nih.govnih.gov It is particularly well-suited for analyzing a wide range of compounds, including those that are non-volatile or thermally unstable, without the need for derivatization. mdpi.com LC separates compounds in a liquid phase before they are ionized (commonly by electrospray ionization, ESI) and introduced into the mass spectrometer. nih.gov

The "tandem" aspect of LC-MS/MS refers to the use of multiple stages of mass analysis, typically with a triple quadrupole instrument. nih.govnih.gov In the most common quantitative mode, Multiple Reaction Monitoring (MRM), the first quadrupole selects a specific parent ion (e.g., the molecular ion of deuterated 4-Methyl-2-oxovaleric acid). This ion is then fragmented in a collision cell, and the second quadrupole selects a specific fragment ion to be detected. ansto.gov.au This parent-to-fragment transition is highly specific to the target molecule, significantly reducing background noise and improving quantitative accuracy. ansto.gov.au

This high degree of specificity makes LC-MS/MS the gold standard for quantifying the concentrations of labeled tracers and their metabolites in complex biological samples, enabling precise measurements of metabolic flux. nih.govnih.govmdpi.com

Table 2: Comparison of Mass Spectrometry Platforms for Deuterated Metabolite Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

|---|---|---|

| Principle | Separates volatile compounds in gas phase; detects mass-to-charge ratio. nih.gov | Separates compounds in liquid phase; uses multiple stages of mass analysis. nih.gov |

| Sample Derivatization | Often required for non-volatile analytes like keto acids. nih.govnih.gov | Generally not required. mdpi.com |

| Ionization Method | Typically Electron Ionization (EI), creating extensive fragmentation. nih.gov | Typically Electrospray Ionization (ESI), a "soft" ionization creating intact molecular ions. nih.gov |

| Primary Application | Broad metabolic profiling, identification via spectral libraries. nih.govyoutube.com | Targeted quantitative analysis, high-sensitivity tracing. nih.govnih.gov |

| Strengths | Excellent chromatographic separation, robust, extensive libraries for identification. nih.govnih.gov | High specificity and sensitivity (MRM mode), suitable for non-volatile compounds. ansto.gov.aunih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Distribution and Flux Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used in conjunction with stable isotope-labeled compounds like 4-Methyl-2-oxovaleric Acid-d7 Sodium Salt to investigate metabolic pathways. acs.orgdiagnosticsworldnews.com This non-destructive technique allows for the determination of the specific positions of isotopic labels within a molecule, providing detailed insights into metabolic transformations. nih.gov

In studies of BCAA metabolism, 4-Methyl-2-oxovaleric acid (also known as α-ketoisocaproic acid) is a key intermediate in the breakdown of leucine (B10760876). nih.gov By introducing 4-Methyl-2-oxovaleric Acid-d7 Sodium Salt into a biological system, researchers can track the flow of the deuterium labels through subsequent metabolic reactions. unl.pteurisotop.com NMR analysis of metabolites extracted from cells or tissues can reveal the distribution of deuterium atoms, thereby elucidating the activity of various enzymatic pathways. nih.gov This approach is particularly useful for studying metabolic flux, which is the rate of turnover of molecules through a metabolic pathway. creative-proteomics.com The ability to distinguish between different isotopomers (molecules that differ only in their isotopic composition) allows for a detailed mapping of metabolic networks and the identification of previously unknown metabolic routes. nih.govnih.gov

The use of deuterated keto acids, such as the d7 variant of 4-methyl-2-oxovaleric acid, is a common strategy in NMR-based metabolic studies. unl.pt The deuterium labels alter the NMR signal in a predictable way, enabling the differentiation of labeled from unlabeled molecules. This technique has been successfully applied to study the metabolism of high-molecular-weight proteins by selectively labeling specific amino acid residues. unl.pteurisotop.com

Optimized Sample Preparation Protocols for Diverse Biological Matrices in Metabolic Research

The accuracy and reliability of metabolic research heavily depend on the methods used for sample preparation. The goal of any sample preparation protocol is to effectively extract the metabolites of interest from the biological matrix while minimizing degradation and contamination. nih.govresearchgate.net Common biological matrices in metabolic research include plasma, urine, tissues, and cells. nih.govox.ac.uk

For NMR-based metabolomics, it is crucial to remove macromolecules like proteins and lipids that can interfere with the analysis by producing broad signals in the NMR spectrum. nih.govresearchgate.net Several methods are employed for this purpose, each with its own advantages and limitations.

Ultrafiltration: This method uses a semi-permeable membrane to separate small metabolites from larger molecules. While effective at removing proteins, it can lead to the loss of some metabolites. nih.govresearchgate.net

Solvent Extraction: This is a widely used method that involves the precipitation of proteins and extraction of metabolites using organic solvents like methanol, ethanol, or acetonitrile. nih.govresearchgate.netnih.gov A common approach is the use of a methanol-chloroform extraction, which is particularly effective for tissues with high lipid content. nih.govresearchgate.net

Cellular Extraction: For cultured cells, a typical protocol involves quenching metabolism rapidly, often with liquid nitrogen, followed by extraction with a cold solvent such as methanol. ox.ac.uk Mechanical disruption is then used to release the intracellular metabolites. ox.ac.uk

The choice of sample preparation protocol depends on the specific biological matrix and the analytical technique being used. For quantitative studies, it is essential to validate the chosen method to ensure minimal and reproducible metabolite losses. nih.govresearchgate.net

| Sample Preparation Method | Advantages | Disadvantages | Suitable for |

| Ultrafiltration | Effective protein removal. nih.govresearchgate.net | Potential for significant and uneven metabolite loss. nih.govresearchgate.net | Samples where protein interference is high. |

| Methanol/Ethanol Extraction | Minimal metabolite loss. nih.govresearchgate.net | Less effective at removing lipids. nih.govresearchgate.net | Biological fluids and tissues with low lipid content. nih.govresearchgate.net |

| Methanol-Chloroform Extraction | Good lipid removal and low metabolite losses. nih.govresearchgate.net | More complex procedure. | Tissues with high lipid content. nih.govresearchgate.net |

Integration of 4-Methyl-2-oxovaleric Acid-d7 Sodium Salt as an Internal Standard in Quantitative Metabolomics

In quantitative metabolomics, the goal is to accurately measure the concentrations of metabolites in a biological sample. nih.govnih.gov This is often achieved using mass spectrometry (MS) or NMR spectroscopy. acs.org An internal standard is a compound of known concentration that is added to a sample prior to analysis. It is used to correct for variations in sample preparation and analytical response, thereby improving the accuracy and precision of the quantification. diagnosticsworldnews.com

4-Methyl-2-oxovaleric Acid-d7 Sodium Salt is an ideal internal standard for the quantification of its unlabeled counterpart, 4-Methyl-2-oxovaleric acid, and other related metabolites. diagnosticsworldnews.com Because it is chemically identical to the analyte of interest but has a different mass due to the deuterium labels, it behaves similarly during extraction and analysis but can be distinguished by the mass spectrometer. acs.orgnih.gov

Applications in Metabolic Pathway Elucidation and Flux Analysis

Tracing Dynamics of L-Leucine Catabolism and Anabolism using Deuterated Alpha-Ketoisocaproate

4-Methyl-2-oxovaleric acid, also known as α-ketoisocaproate (KIC), is a key intermediate in the metabolic pathway of the essential amino acid L-leucine. nih.gov The use of its deuterated form, 4-Methyl-2-oxovaleric acid-d7 sodium salt, allows researchers to trace the intricate dynamics of both the breakdown (catabolism) and synthesis (anabolism) of L-leucine within a biological system.

The metabolism of branched-chain amino acids (BCAAs)—leucine (B10760876), isoleucine, and valine—is a complex process that primarily initiates in skeletal muscle. The first step in L-leucine catabolism is a reversible transamination reaction catalyzed by branched-chain amino acid aminotransferase (BCAT), which converts L-leucine to KIC. nih.gov By introducing 4-Methyl-2-oxovaleric acid-d7 sodium salt into a biological system, scientists can monitor its conversion back to L-leucine (reamination), providing insights into the anabolic aspect of this pathway.

Conversely, the deuterated KIC can be further metabolized through the irreversible oxidative decarboxylation step by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This allows for the tracing of the catabolic fate of the carbon skeleton of L-leucine. The products of this breakdown can enter various other metabolic pathways, and the deuterium (B1214612) label allows for their identification and quantification.

Studies have shown that the transamination of leucine to KIC is a reversible and often rapid process, while the subsequent decarboxylation of KIC is the rate-limiting step in leucine catabolism. The use of isotopically labeled KIC helps in understanding the regulation of these key enzymatic steps under various physiological and pathological conditions.

Key Reactions in L-Leucine Metabolism Traced by Deuterated KIC

| Reaction | Enzyme | Metabolic Process | Tracer Application |

|---|---|---|---|

| L-Leucine ⇌ 4-Methyl-2-oxovaleric acid (KIC) | Branched-chain amino acid aminotransferase (BCAT) | Transamination | Introduction of d7-KIC allows for the measurement of the rate of reamination to form d7-L-leucine, indicating anabolic flux. |

| 4-Methyl-2-oxovaleric acid (KIC) → Isovaleryl-CoA | Branched-chain α-keto acid dehydrogenase (BCKDH) complex | Oxidative Decarboxylation | Following the fate of the d7 label beyond KIC reveals the rate of catabolism and the entry of leucine-derived carbons into other pathways. |

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell or organism. nih.gov The use of stable isotope tracers like 4-Methyl-2-oxovaleric acid-d7 sodium salt is central to MFA. By measuring the incorporation of the deuterium label into various metabolites over time, researchers can construct a quantitative map of metabolic pathway activity. nih.gov

In the context of leucine metabolism, introducing d7-KIC allows for the precise calculation of the flux through the BCAT and BCKDH reactions. This provides a dynamic view of how leucine is partitioned between protein synthesis, oxidation for energy, and conversion to other compounds. Such analyses are crucial for understanding metabolic dysregulation in diseases like maple syrup urine disease (MSUD), where the BCKDH complex is deficient, leading to the accumulation of BCAAs and their corresponding keto-acids.

Illustrative Data from Isotopic Tracer Studies in Metabolic Flux Analysis

| Metabolic Parameter | Description | Information Gained from d7-KIC Tracer |

|---|---|---|

| Rate of Leucine Appearance (Ra) | The rate at which leucine enters the free amino acid pool, primarily from protein breakdown. | Can be calculated by monitoring the dilution of labeled leucine derived from the d7-KIC tracer. |

| Rate of Leucine Disappearance (Rd) | The rate at which leucine is removed from the free amino acid pool for protein synthesis or oxidation. | Determined by the rate of decline of the isotopic enrichment of the tracer. |

| Leucine Oxidation Rate | The rate at which leucine is catabolized for energy. | Quantified by measuring the appearance of the deuterium label in downstream catabolic products. |

Role in Energy Metabolism Research

The catabolism of L-leucine, and therefore KIC, is directly linked to cellular energy production. The breakdown of KIC generates acetyl-CoA and acetoacetate, which are key substrates for the tricarboxylic acid (TCA) cycle and ketogenesis, respectively.

The TCA cycle is the central hub of cellular respiration, responsible for generating the majority of the cell's energy in the form of ATP. The acetyl-CoA derived from the catabolism of deuterated KIC enters the TCA cycle, and the deuterium label is incorporated into the cycle's intermediates. By analyzing the isotopic enrichment of these intermediates, researchers can quantify the contribution of leucine to the TCA cycle flux. nih.gov

Anaplerotic pathways are those that replenish the intermediates of the TCA cycle, which can be depleted for biosynthetic purposes. The metabolism of KIC can contribute to anaplerosis, and the use of d7-KIC allows for the tracing of these replenishing reactions. This is particularly important in understanding the metabolic adaptations of cells under different conditions, such as in cancer or diabetes.

Oxidative phosphorylation (OXPHOS) is the process by which the energy released from the oxidation of nutrients is used to generate ATP. The NADH and FADH2 produced during the TCA cycle are the primary electron donors for the electron transport chain, which drives OXPHOS. nih.gov By tracing the entry of leucine-derived carbons into the TCA cycle using d7-KIC, a more complete picture of the fuel sources for OXPHOS can be obtained.

Furthermore, KIC itself has been shown to influence the phosphorylation of various proteins, which can in turn regulate metabolic processes. nih.govnih.gov Studies have indicated that KIC can affect the phosphorylation of intermediate filaments, a process that is dependent on calcium and cAMP signaling pathways. nih.gov While the direct use of d7-KIC in these specific phosphorylation studies is not widely documented, the principle of using it as a tracer to understand the metabolic context in which these regulatory events occur is a key application.

Impact of KIC on Energy Metabolism Pathways

| Metabolic Process | Role of KIC | Insights from d7-KIC Tracing |

|---|---|---|

| TCA Cycle | Source of Acetyl-CoA | Quantifies the contribution of leucine to the TCA cycle pool and overall energy production. |

| Anaplerosis | Replenishes TCA cycle intermediates | Measures the rate of replenishment of the TCA cycle from leucine catabolism. |

| Oxidative Phosphorylation | Provides substrates (via TCA cycle) for the electron transport chain | Elucidates the role of leucine as a fuel source for ATP synthesis. |

Investigations into Associated Biochemical Pathways

The metabolic influence of KIC extends beyond the immediate pathways of leucine catabolism and energy production. The intermediates and products of its metabolism can enter a variety of other biochemical routes. For instance, the acetyl-CoA generated can be used for the synthesis of fatty acids and cholesterol.

By employing 4-Methyl-2-oxovaleric acid-d7 sodium salt as a tracer, researchers can follow the deuterium label into these diverse metabolic end-points. This allows for a comprehensive understanding of the metabolic fate of the leucine carbon skeleton and how it is integrated into the broader metabolic network of the cell. Such studies are crucial for understanding the metabolic reprogramming that occurs in various diseases and for identifying potential therapeutic targets. Research has shown that KIC can influence protein degradation in skeletal muscle, an effect that is highly sensitive to its concentration. nih.gov

Endoplasmic Reticulum Stress Mechanisms in Metabolic Research Models

Research has identified 4-Methyl-2-oxovaleric acid as an inducer of endoplasmic reticulum (ER) stress. medchemexpress.comglpbio.com The ER is a critical organelle for protein folding and lipid synthesis, and its dysfunction can trigger a state of stress that is implicated in numerous metabolic diseases. The use of 4-Methyl-2-oxovaleric Acid-d7 Sodium Salt enables precise tracking of the compound's uptake and metabolic fate within cells, helping to delineate the specific mechanisms by which it contributes to the activation of the unfolded protein response (UPR), a hallmark of ER stress. By tracing the metabolic products of the labeled compound, researchers can investigate how its metabolism impacts ER homeostasis, for instance, by altering the lipid composition of the ER membrane or by affecting the energy state of the cell, which is crucial for proper protein folding.

Research on Lipid Metabolism and Accumulation Processes

The accumulation of lipids in non-adipose tissues is a key factor in the development of insulin (B600854) resistance and metabolic syndrome. Studies have shown that 4-Methyl-2-oxovaleric acid promotes the accumulation of lipids in preadipocytes. medchemexpress.comglpbio.com In these studies, the deuterated sodium salt serves as a powerful tool to follow the carbon backbone of the keto acid as it is metabolized. Researchers can quantify its incorporation into newly synthesized fatty acids and triglycerides, providing direct evidence of its contribution to lipogenesis. For example, studies have demonstrated that treatment with 4-Methyl-2-oxovaleric acid can increase the expression of key lipogenic proteins such as sterol regulatory element-binding protein 1 (SREBP1) and stearoyl-CoA desaturase 1 (SCD1) in 3T3-L1 preadipocytes. glpbio.com The use of the d7-labeled variant allows for precise quantification of the flux through these pathways.

Exploration of mTOR and Autophagy Signaling Pathway Dynamics

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, while autophagy is a catabolic process essential for cellular homeostasis. These two pathways are intricately linked and are often dysregulated in metabolic diseases. It has been reported that 4-Methyl-2-oxovaleric acid can impair both mTOR and autophagy signaling pathways, contributing to insulin resistance. medchemexpress.comglpbio.com By using 4-Methyl-2-oxovaleric Acid-d7 Sodium Salt as a tracer, researchers can investigate how this metabolite and its downstream products influence the activity of key proteins in these pathways. For instance, it allows for the study of how the metabolic stress induced by this compound may lead to the inhibition of mTORC1, a key complex in the mTOR pathway, or how it might disrupt the autophagic flux, leading to the accumulation of cellular damage.

Characterization of Metabolic Perturbations in Controlled Research Models

The ability to introduce a labeled metabolite into a controlled system, such as cell culture or animal models, is invaluable for understanding the biochemical consequences of specific metabolic derangements.

Modeling Metabolic Disorders (e.g., Maple Syrup Urine Disease (MSUD) in in vitro and animal models)

Maple Syrup Urine Disease (MSUD) is an inherited metabolic disorder caused by the deficient activity of the branched-chain α-ketoacid dehydrogenase (BCKAD) complex. nih.gov This deficiency leads to the accumulation of branched-chain amino acids (BCAAs), including leucine, and their corresponding branched-chain ketoacids (BCKAs), such as 4-methyl-2-oxovaleric acid, in the body. This accumulation is toxic, particularly to the central nervous system, and can cause severe neurological damage.

In research models of MSUD, 4-Methyl-2-oxovaleric Acid-d7 Sodium Salt is used to mimic the buildup of this toxic metabolite and to study its pathological effects in a controlled and quantifiable manner. Researchers can administer the labeled compound to cells or animals and trace its distribution, accumulation in different tissues, and its impact on various cellular processes. This approach is crucial for understanding how elevated levels of this ketoacid contribute to the neurotoxicity seen in MSUD and for testing the efficacy of potential therapeutic interventions aimed at reducing its concentration or mitigating its effects.

Research into Metabolic Responses to Environmental or Genetic Modulations

The metabolic state of an organism is constantly influenced by both its genetic makeup and environmental factors. 4-Methyl-2-oxovaleric Acid-d7 Sodium Salt can be employed as a metabolic tracer in studies designed to investigate how specific genetic mutations or environmental exposures alter BCAA metabolism. For example, in models where a gene involved in a related metabolic pathway is knocked out, this labeled compound can be used to trace the rerouting of metabolic flux and identify compensatory mechanisms. Similarly, in studies examining the metabolic impact of environmental toxins or dietary changes, the use of this tracer can provide precise information on how these external factors perturb the catabolism of leucine and the subsequent cellular responses.

Interactive Data Tables

Table 1: Properties of 4-Methyl-2-oxovaleric Acid-d7 Sodium Salt

| Property | Value |

|---|---|

| Chemical Formula | C₆H₂D₇NaO₃ |

| Molecular Weight | 159.17 g/mol |

| Synonyms | α-Ketoisocaproic acid-d7 sodium salt |

| Labeled Compound For | 4-Methyl-2-oxovaleric Acid |

| Primary Application | Metabolic Tracer, Quantification Standard |

Table 2: Research Applications and Observed Effects of the Unlabeled Analog (4-Methyl-2-oxovaleric Acid)

| Research Area | Observed Effect in Research Models | Key Proteins/Pathways Affected |

|---|---|---|

| Endoplasmic Reticulum Stress | Increases ER Stress medchemexpress.comglpbio.com | Unfolded Protein Response (UPR) |

| Lipid Metabolism | Promotes lipid accumulation medchemexpress.comglpbio.com | SREBP1, SCD1 glpbio.com |

| Signaling Pathways | Impairs mTOR and autophagy signaling medchemexpress.comglpbio.com | mTORC1, Autophagy machinery |

| Metabolic Disorders | Accumulates in Maple Syrup Urine Disease (MSUD) | Branched-Chain α-Ketoacid Dehydrogenase (BCKAD) Complex nih.gov |

Research Across Diverse Biological Systems and Experimental Models

In Vitro Cellular and Tissue Culture Models (e.g., Hepatocytes, Cancer Cell Lines, Preadipocytes)

In vitro models offer a controlled environment to dissect the cellular metabolism of 4-Methyl-2-oxovaleric acid. The d7-labeled sodium salt allows for precise tracing of its metabolic fate within specific cell types.

Hepatocytes: Liver cells are central to amino acid and keto acid metabolism. While specific studies using the d7 salt in hepatocytes are not abundant in publicly available literature, research on the non-deuterated form lays the groundwork for such investigations. Studies have shown that hepatocytes can both take up and metabolize KIC. Using 4-Methyl-2-oxovaleric Acid-d7 Sodium Salt in hepatocyte cultures would enable researchers to quantify the rates of its primary metabolic routes: reamination to leucine (B10760876) and oxidative decarboxylation.

Cancer Cell Lines: The metabolism of cancer cells is often reprogrammed to support rapid proliferation. Branched-chain amino and keto acids play a significant role in this altered metabolism. Research has shown that various human and murine cancer cell lines release branched-chain α-ketoacids (BCKAs), including KIC, into their environment. zzstandard.com These secreted ketoacids can then influence the behavior of other cells in the tumor microenvironment, such as macrophages, promoting a pro-tumoral state. zzstandard.com The use of 4-Methyl-2-oxovaleric Acid-d7 Sodium Salt in co-culture models of cancer cells and immune cells would allow for precise tracking of the cross-talk between these cell types.

Interactive Data Table: Illustrative Metabolic Fate of 4-Methyl-2-oxovaleric Acid-d7 in a Hypothetical Cancer Cell Line Study

| Metabolite | Labeled Atoms | Relative Abundance (Hypothetical) | Metabolic Pathway |

| 4-Methyl-2-oxovaleric Acid-d7 | d7 | High | Substrate |

| Leucine-d7 | d7 | Moderate | Reamination |

| Acetyl-CoA (from d7-KIC) | d-labeled | Low | Oxidative Decarboxylation |

| Glutamate (B1630785) | Unlabeled | - | Nitrogen Acceptor |

Note: This table is a hypothetical representation of expected findings from a metabolic tracing study using 4-Methyl-2-oxovaleric Acid-d7 Sodium Salt in cancer cells, based on known metabolic pathways.

Preadipocytes: The differentiation of preadipocytes into mature fat cells involves significant metabolic shifts. While direct studies with the d7 salt are not widely reported, understanding the role of leucine and its metabolites in this process is an active area of research. Tracing studies with 4-Methyl-2-oxovaleric Acid-d7 Sodium Salt could elucidate how this keto acid contributes to the bioenergetic and biosynthetic demands of adipogenesis.

In Vivo Animal Models in Pre-Clinical and Mechanistic Research (e.g., Rodent Models, Zebrafish)

In vivo models are crucial for understanding the systemic metabolism of 4-Methyl-2-oxovaleric acid and its impact on whole-organism physiology.

Rodent Models: Studies in rats have demonstrated the diverse metabolic roles of KIC in different tissues. For instance, in the brain, KIC can influence energy metabolism and has been implicated in the pathophysiology of Maple Syrup Urine Disease, a condition where branched-chain keto acids accumulate. flavscents.comcwsabroad.com In these studies, direct injection of KIC into the rat brain was shown to reduce the activity of mitochondrial complexes and increase the production of reactive oxygen species. flavscents.com The use of 4-Methyl-2-oxovaleric Acid-d7 Sodium Salt in such models would allow for a detailed analysis of KIC's transport across the blood-brain barrier and its specific metabolic fate within different brain regions.

Interactive Data Table: Potential Distribution and Metabolism of 4-Methyl-2-oxovaleric Acid-d7 in a Rodent Model

| Tissue | Labeled Metabolite | Potential Finding | Implication |

| Brain | Leucine-d7 | Increased levels | Local reamination and protein synthesis |

| Liver | Acetyl-CoA (d-labeled) | Detected in fatty acids | Contribution to lipogenesis |

| Skeletal Muscle | Leucine-d7 | High incorporation | Protein synthesis and turnover |

| Plasma | 4-Methyl-2-oxovaleric Acid-d7 | Decreasing levels over time | Systemic clearance |

Note: This table illustrates potential outcomes from an in vivo study using 4-Methyl-2-oxovaleric Acid-d7 Sodium Salt, based on established KIC metabolism.

Zebrafish: The zebrafish is an increasingly popular model for studying metabolic diseases due to its rapid development and genetic tractability. While specific studies on KIC metabolism in zebrafish are not extensively documented, this model offers a promising avenue for future research. Using 4-Methyl-2-oxovaleric Acid-d7 Sodium Salt, researchers could perform high-throughput screens to identify genetic and pharmacological modulators of branched-chain keto acid metabolism.

Microbial Systems in Metabolic Research (e.g., Escherichia coli, Cyanobacteria)

Microbial systems provide a simplified context to study fundamental metabolic pathways.

Escherichia coli : Research has shown that E. coli K12 can convert L-leucine into KIC, which is then excreted into the growth medium. lgcstandards.comsrmcas.comselleckchem.com This process is particularly notable when L-leucine is used as an auxiliary nitrogen source. lgcstandards.com Furthermore, E. coli has been engineered to improve the production of KIC from L-leucine, highlighting its potential as a biocatalyst. The use of 4-Methyl-2-oxovaleric Acid-d7 Sodium Salt in E. coli metabolic studies would enable precise quantification of the flux through the leucine degradation pathway and help in optimizing strains for biotechnological applications.

Cyanobacteria: These photosynthetic bacteria are of interest for biofuel and biochemical production. While the metabolism of branched-chain amino acids is essential for their growth, detailed studies on KIC metabolism are limited. It is known that KIC is a precursor in some metabolic pathways. Introducing 4-Methyl-2-oxovaleric Acid-d7 Sodium Salt as a tracer could help to elucidate the interconnectedness of central carbon metabolism and amino acid biosynthesis in these organisms, potentially identifying new targets for metabolic engineering.

Ex Vivo Organ and Tissue Perfusion Studies for Compartmental Analysis

Ex vivo organ perfusion allows for the study of organ function in a controlled environment, bridging the gap between in vitro and in vivo research. This technique is particularly well-suited for compartmental analysis, where the exchange and metabolism of substances between different tissues and the perfusate can be monitored.

While specific studies employing 4-Methyl-2-oxovaleric Acid-d7 Sodium Salt in ex vivo organ perfusion are not readily found in the literature, the methodology is highly applicable. For example, in a perfused liver, the uptake of the d7-labeled KIC from the perfusate and its conversion to labeled leucine and other metabolites within the liver tissue and their subsequent release back into the perfusate could be quantified. This would provide detailed insights into hepatic KIC metabolism under various physiological and pathological conditions. Such studies would be invaluable for understanding how diseases like cirrhosis or conditions such as ischemia-reperfusion injury affect the liver's capacity to handle branched-chain keto acids.

Theoretical Frameworks and Computational Modeling in Conjunction with Deuterated Metabolite Data

Principles of Metabolic Network Reconstruction and Flux Balance Analysis in Stable Isotope Tracing

Metabolic network reconstruction is the foundational step for systems-level analysis of metabolism. It involves assembling all known biochemical reactions within an organism or cell into a comprehensive, mathematically structured model. wikipedia.org These genome-scale metabolic models (GEMs) represent the complete set of metabolic possibilities for that system. When combined with stable isotope tracing, these reconstructions provide a scaffold to map the flow of atoms from a labeled precursor, like 4-Methyl-2-oxovaleric Acid-d7 Sodium Salt, through the network. acs.orgnih.gov

Flux Balance Analysis (FBA) is a computational method used to predict the distribution of metabolic fluxes through a reconstructed network. wikipedia.orgyoutube.com A key assumption of FBA is that the system is at a steady state, meaning the concentration of intracellular metabolites remains constant over time. wikipedia.orgradiologykey.com The method solves a system of linear equations derived from the stoichiometry of the metabolic reactions. youtube.com

However, stoichiometric constraints alone often result in an underdetermined system with multiple possible flux solutions. nih.gov Stable isotope tracing data provides crucial additional constraints. By measuring the incorporation of isotopes into various downstream metabolites, researchers can narrow the range of possible flux distributions to those that are consistent with the experimental labeling patterns. nih.govyoutube.com This integration of experimental isotope data with FBA allows for a more accurate and quantitative determination of metabolic fluxes, moving beyond what is possible with stoichiometry alone. nih.gov For example, while FBA can define the possible routes a metabolite can take, isotope data can help quantify how much of the metabolite flows through each competing pathway. nih.gov

Kinetic Modeling of Metabolic Pathways Incorporating Isotopic Tracer Data

While FBA operates under a steady-state assumption, metabolic systems are often dynamic. Kinetic modeling provides a more detailed description of metabolic behavior by incorporating reaction rates and metabolite concentrations, allowing for the analysis of systems not at a steady state. nih.govresearchgate.net These models are built upon a set of ordinary differential equations (ODEs) that describe the change in concentration of each metabolite over time, based on the kinetics of the enzymes that produce and consume it. radiologykey.comresearchgate.net

Incorporating isotopic tracer data, such as from experiments using 4-Methyl-2-oxovaleric Acid-d7 Sodium Salt, significantly enhances the power of kinetic models. researchgate.net By tracking the time-dependent changes in the isotopic labeling of metabolites, researchers can estimate the kinetic parameters of enzymes (e.g., Vmax and Km) and quantify fluxes through pathways with greater precision. nih.govradiologykey.com This approach, often referred to as non-steady-state kinetic modeling, is particularly valuable for understanding how metabolic networks respond to perturbations, such as drug treatments or changes in nutrient availability. researchgate.net

A Bayesian statistical framework can be employed to robustly estimate kinetic parameters from tracer data, allowing for the incorporation of prior knowledge and the stable estimation of variances, even with complex, high-dimensional data. researchgate.net This enables a rigorous quantitative comparison of metabolic dynamics between different conditions, such as cancerous versus non-cancerous tissues. researchgate.net

| Modeling Approach | Core Principle | Key Inputs | Primary Output | Application with Isotope Tracers |

| Flux Balance Analysis (FBA) | Assumes metabolic steady state to solve for flux distribution using stoichiometry. wikipedia.orgyoutube.com | Stoichiometric matrix, objective function (e.g., biomass production), uptake/secretion rates. wikipedia.orgucsd.edu | A single, optimal flux distribution that maximizes the objective function. wikipedia.org | Isotope labeling patterns provide constraints to refine and validate predicted flux distributions. nih.gov |

| Kinetic Modeling | Uses ordinary differential equations (ODEs) to describe the dynamic changes in metabolite concentrations. radiologykey.comresearchgate.net | Enzyme kinetic parameters (Vmax, Km), initial metabolite concentrations, reaction rate laws. nih.gov | Time-course data of metabolite concentrations and fluxes. radiologykey.com | Time-resolved isotope labeling data is used to estimate kinetic parameters and quantify dynamic fluxes. researchgate.net |

Advanced Data Analysis and Interpretation Strategies in Stable Isotope Resolved Metabolomics (SIRM)

Stable Isotope Resolved Metabolomics (SIRM) is a powerful approach that combines stable isotope tracing with high-resolution analytical platforms like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net This technique allows for the unambiguous tracking of atoms from an isotopic tracer through complex and compartmentalized metabolic networks. nih.gov The resulting data consists of mass isotopologue distributions (MIDs), which detail the relative abundance of a metabolite with different numbers of isotopic labels.

Interpreting SIRM data requires several key analytical steps:

Correction for Natural Isotope Abundance: The naturally occurring abundance of heavy isotopes (like ¹³C) in both the tracer and the biological system must be computationally subtracted to accurately determine the true extent of label incorporation from the administered tracer. oup.com

Metabolite Identification: Isotope tracing itself can aid in identifying unknown metabolites. By observing labeling patterns similar to known, related compounds, novel metabolites can be identified based on their shared biochemical origin. biorxiv.org

Flux Ratio Analysis: By analyzing the specific patterns of isotopologues, it's possible to determine the relative contributions of different pathways to the production of a single metabolite without requiring a complete network model. nih.gov

Data Visualization: Mapping the labeling data onto metabolic pathway diagrams is a crucial step for interpretation. Tools that can visualize the flow of isotopes through the network help researchers to quickly identify active, inactive, or reprogrammed pathways. nih.govfrontiersin.org

Untargeted SIRM workflows are particularly powerful, as they combine the discovery potential of untargeted metabolomics with the functional insights of isotope tracing. frontiersin.orgacs.org This allows for the simultaneous analysis of known pathways and the discovery of unexpected metabolic activities or novel pathway connections. acs.orgfrontiersin.org

Bioinformatic Tools and Specialized Databases for Integrating Deuterated Metabolite Research Data

The complexity and volume of data generated in SIRM studies necessitate the use of specialized bioinformatic tools and databases. These resources are critical for processing, analyzing, interpreting, and storing the data.

Bioinformatic Tools: A suite of software tools has been developed to support the entire workflow of an isotope-tracing experiment. nih.gov These tools address specific computational challenges:

Isotope Correction: Software like IsoCor and the Isotope Correction Toolbox (ICT) are designed to correct raw mass spectrometry data for the natural abundance of stable isotopes. oup.com

Flux Analysis: Packages such as INCA and 13CFLUX are widely used for performing ¹³C-Metabolic Flux Analysis (¹³C-MFA) by fitting flux models to isotopic labeling data. nih.gov

Untargeted Analysis: Tools like X¹³CMS are specifically designed to compare isotopologue distributions in untargeted SIRM experiments, enabling the discovery of metabolites that are differentially labeled between conditions. frontiersin.org

Integrated Platforms: Platforms like Garuda aim to streamline the entire analysis workflow by integrating various gadgets for tasks such as natural isotope correction, calculation of fractional labeling, and data visualization on metabolic maps, reducing the need for manual data reformatting. nih.gov

| Tool/Platform | Primary Function | Key Feature(s) | Reference |

| IsoCor | Correction of MS data | Corrects for natural isotope abundance and tracer impurity. | oup.com |

| X¹³CMS | Untargeted SIRM data analysis | Identifies differentially labeled metabolites between experimental groups. | frontiersin.org |

| INCA | Metabolic Flux Analysis | Performs isotopic non-stationary MFA and tracer experiment design. | nih.gov |

| Garuda Platform | Integrated workflow management | Combines multiple analysis steps (correction, calculation, visualization) in a single interface. | nih.gov |

Specialized Databases: Publicly accessible databases are essential repositories for metabolite information, providing the chemical, biological, and spectral data needed to identify metabolites and reconstruct pathways.

Human Metabolome Database (HMDB): A comprehensive database containing detailed information on small molecule metabolites found in the human body, including chemical, clinical, and biochemical data. metabolomicscentre.ca It serves as a critical reference for metabolite identification.

KEGG (Kyoto Encyclopedia of Genes and Genomes): A database resource for understanding high-level functions and utilities of the biological system, including metabolic pathways. It helps in placing identified metabolites into a broader biological context. nih.gov

Metabolite Libraries: Commercial and public libraries of metabolite standards, such as those from Sigma-Aldrich, provide reference mass spectra and retention times that are crucial for the confident identification of metabolites in a sample. sigmaaldrich.com Specialized libraries for deuterated compounds also exist. sigmaaldrich.com

The continuous development and integration of these computational tools and databases are vital for maximizing the scientific return from studies utilizing deuterated metabolites like 4-Methyl-2-oxovaleric Acid-d7 Sodium Salt.

Future Directions and Emerging Research Avenues

Expansion of Tracing Methodologies to Novel Metabolic Pathways and Their Interconnections

The use of 4-Methyl-2-oxovaleric Acid-d7 Sodium Salt is poised to expand beyond the direct catabolism of leucine (B10760876). Its utility lies in elucidating the complex interplay between BCAA metabolism and other central metabolic networks. Stable isotope tracing is a powerful method for investigating the dynamics of biochemical reactions within biological systems. nih.gov By tracking the deuterium (B1214612) label from 4-Methyl-2-oxovaleric Acid-d7, researchers can gain unparalleled insights into the metabolic wiring of cells. springernature.com

Future research can leverage this tracer to investigate:

Anaplerotic Contributions to the TCA Cycle: Leucine is a purely ketogenic amino acid, but its breakdown products can influence the tricarboxylic acid (TCA) cycle. Tracing with 4-Methyl-2-oxovaleric Acid-d7 can precisely quantify the contribution of leucine's carbon skeleton to acetyl-CoA and its subsequent entry into the TCA cycle, especially under different physiological or pathological states. nih.gov This allows for a detailed understanding of how BCAA catabolism supports energy production and biosynthetic processes.

Inter-organ Metabolic Crosstalk: The metabolism of BCAAs is distributed among various organs, including muscle, liver, adipose tissue, and brain. nih.gov By administering 4-Methyl-2-oxovaleric Acid-d7 Sodium Salt in vivo, scientists can track the movement of the labeled backbone between tissues. This can reveal how different organs cooperate to maintain BCAA homeostasis and how this communication is altered in diseases like obesity, diabetes, and cancer.

Neurotransmitter Synthesis: In the brain, the nitrogen from BCAAs can be transferred to α-ketoglutarate to form glutamate (B1630785), a major excitatory neurotransmitter. While the deuterium label is on the carbon skeleton, its use in conjunction with nitrogen-15 (B135050) (¹⁵N) labeled tracers can help dissect the roles of both the carbon and nitrogen components of BCAAs in neurotransmitter synthesis. researchgate.net

Cholesterol and Fatty Acid Synthesis: The ketogenic nature of leucine means its breakdown product, acetyl-CoA, is a primary precursor for the synthesis of cholesterol and fatty acids. Using 4-Methyl-2-oxovaleric Acid-d7 allows for the direct measurement of the flux from leucine to these lipid biosynthetic pathways, a critical area of investigation in metabolic syndrome and cardiovascular disease.

Development of Advanced Isotopic Tracing and Multi-Labeling Strategies

The next wave of metabolic research will increasingly rely on sophisticated isotopic labeling strategies to resolve complex metabolic networks. nih.gov The use of 4-Methyl-2-oxovaleric Acid-d7 Sodium Salt fits squarely within this advanced approach. Deuterium metabolic imaging (DMI) is an emerging technique that can track the fate of deuterated substrates, offering a powerful tool for visualizing metabolic processes in vivo. nih.govnih.gov

Advanced strategies involving this compound include:

Multi-Isotope Labeling Experiments: A significant advancement involves using multiple stable isotope tracers simultaneously. nih.gov For instance, 4-Methyl-2-oxovaleric Acid-d7 could be co-administered with ¹³C-glucose and ¹⁵N-glutamine. This allows researchers to track the concurrent metabolism of carbohydrates, glutamine, and BCAAs, revealing how cells prioritize different fuel sources and how these pathways are coordinated. nih.govresearchgate.net High-resolution mass spectrometry can distinguish the different mass shifts from deuterium, carbon-13, and nitrogen-15, enabling a comprehensive flux analysis. nih.gov

Positional Isotope Analysis: While the current compound is a d7 isotopologue, future synthesis could create position-specific deuterated versions of 4-methyl-2-oxovaleric acid. This would enable researchers to track the fate of specific parts of the molecule through different enzymatic reactions, providing a finer level of detail on pathway activity.

Dynamic and Kinetic Flux Modeling: Moving beyond steady-state analysis, kinetic flux profiling tracks the rate of label incorporation over time. mdpi.com The strong and stable signal from the seven deuterium atoms makes 4-Methyl-2-oxovaleric Acid-d7 an excellent tracer for dynamic studies, allowing for the calculation of absolute reaction rates and providing a more quantitative understanding of metabolic regulation.

| Isotopic Tracer | Metabolic Pathway Traced | Primary Research Question | Key Downstream Labeled Metabolites |

|---|---|---|---|

| 4-Methyl-2-oxovaleric Acid-d7 Sodium Salt | Branched-Chain Amino Acid (Leucine) Catabolism | What is the contribution of leucine to lipid synthesis and the TCA cycle? | Acetyl-CoA (d-labeled), Citrate (d-labeled), Fatty Acids (d-labeled) |

| [U-¹³C]-Glucose | Glycolysis, Pentose Phosphate Pathway, TCA Cycle | How does glucose metabolism adapt to changes in BCAA availability? | Lactate (¹³C), Citrate (¹³C), Ribose-5-phosphate (¹³C) |

| [U-¹⁵N]-Glutamine | Glutaminolysis, Nitrogen Metabolism | How is nitrogen from glutamine balanced with nitrogen from BCAAs for biosynthesis? | Glutamate (¹⁵N), Aspartate (¹⁵N), Nucleotides (¹⁵N) |

Integration with Multi-Omics Approaches in Systems Biology for Holistic Metabolic Understanding

To achieve a comprehensive understanding of metabolism, data from isotope tracing must be integrated with other "omics" technologies. nih.gov This systems biology approach connects metabolic function (flux) with the underlying molecular machinery (genes, proteins, and metabolite pools). nih.gov Tracing with 4-Methyl-2-oxovaleric Acid-d7 provides the critical functional data layer for these integrative studies.

The integration can be envisioned as follows:

Fluxomics and Transcriptomics: By correlating the metabolic flux data derived from the d7-tracer with genome-wide mRNA expression profiles, researchers can identify transcriptional regulators of BCAA metabolism. For example, an increase in flux through a particular pathway should correlate with the upregulation of genes encoding the enzymes in that pathway. nih.gov

Fluxomics and Proteomics: Quantitative proteomics can measure the levels of metabolic enzymes and transporters. Integrating this data with flux measurements from 4-Methyl-2-oxovaleric Acid-d7 can reveal post-transcriptional or allosteric regulation, where flux changes without a corresponding change in protein levels. nih.gov

Fluxomics and Metabolomics: Untargeted metabolomics provides a static snapshot of all detectable metabolites. nih.gov Combining this with the dynamic information from d7-KIC tracing allows researchers to understand how changes in pathway activity (flux) lead to alterations in metabolite concentrations, which can have important signaling roles. nih.gov

| Omics Approach | Data Provided | Integrated Biological Insight |

|---|---|---|

| Fluxomics (with d7-tracer) | Dynamic rates of metabolic reactions in BCAA pathways. creative-proteomics.com | Provides the functional output of metabolic networks. |

| Transcriptomics | mRNA levels of genes encoding metabolic enzymes. | Identifies transcriptional control points of metabolic shifts. nih.gov |

| Proteomics | Abundance of metabolic enzymes and regulatory proteins. | Reveals post-transcriptional and translational regulation. nih.gov |

| Metabolomics | Static concentrations of metabolite pools. nih.gov | Links pathway flux to changes in the overall metabolic state. |

Applications in Pre-Clinical Research for Identification of Metabolic Control Points and Therapeutic Targets

A key future direction is the application of 4-Methyl-2-oxovaleric Acid-d7 Sodium Salt in preclinical models of human disease to identify metabolic vulnerabilities that can be targeted for therapy. nih.govembopress.org Dysregulated BCAA metabolism is a hallmark of several diseases, making this tracer particularly valuable.

Potential preclinical applications include:

Oncology: Many cancers exhibit reprogrammed metabolism to fuel their growth. researchgate.net Some tumors are highly dependent on BCAAs. Tracing with 4-Methyl-2-oxovaleric Acid-d7 can identify critical nodes in leucine metabolism that are essential for tumor proliferation or metastasis, highlighting novel enzymatic targets for cancer therapy. embopress.org

Metabolic Syndrome and Diabetes: Insulin (B600854) resistance is associated with elevated circulating levels of BCAAs. This tracer can be used in animal models of obesity and diabetes to determine where the block in BCAA catabolism occurs and to test the efficacy of therapeutic interventions aimed at restoring normal metabolic flux.

Neurological Disorders: Genetic defects in BCAA metabolism lead to severe neurological diseases like Maple Syrup Urine Disease, characterized by the accumulation of KIC. nih.gov The d7-labeled KIC can be used in disease models to study the downstream toxic effects of KIC accumulation and to evaluate the metabolic consequences of gene or enzyme replacement therapies.

Drug Development: When developing drugs that target metabolic pathways, it is crucial to understand their on-target and off-target effects. nih.gov 4-Methyl-2-oxovaleric Acid-d7 can be used to assess how a new drug alters BCAA metabolism, providing insights into its mechanism of action and potential metabolic side effects.

| Disease Area | Research Goal | Potential Therapeutic Outcome |

|---|---|---|

| Cancer | Identify tumor reliance on leucine metabolism for growth. researchgate.net | Development of inhibitors for key enzymes in the BCAA catabolic pathway. |

| Diabetes/Obesity | Pinpoint the enzymatic step causing impaired BCAA degradation in insulin resistance. | Discovery of drugs that enhance BCAA catabolism to improve insulin sensitivity. |

| Maple Syrup Urine Disease | Trace the pathological fate of excess α-ketoisocaproate. nih.gov | Evaluation of therapies aimed at reducing toxic metabolite buildup. |

| Drug Discovery | Assess the impact of new chemical entities on BCAA metabolic networks. | Identification of metabolic liabilities and mechanism of action for new drugs. nih.gov |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.